molecular formula C17H13N3O4 B7825671 (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one

(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one

Cat. No.: B7825671
M. Wt: 323.30 g/mol
InChI Key: VOJMUTSUYWWFFO-HKWRFOASSA-N
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Description

(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a hydrazinylidene moiety, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Hydrazinylidene Formation:

    Oxazol-5-one Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that provide the best reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one: Similar compounds might include other hydrazinylidene derivatives or oxazol-5-one derivatives.

Uniqueness

    Functional Group Combination: The unique combination of functional groups in this compound provides distinct chemical and biological properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.

Properties

IUPAC Name

(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,19H,8-9H2/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMUTSUYWWFFO-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN=C3C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N/N=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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